![molecular formula C11H16N2O3 B1470041 1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1508930-61-7](/img/structure/B1470041.png)
1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(Tert-butylcarbamoyl)methyl-1H-pyrrole-3-carboxylic acid (TBCMPCA) is a novel compound that has been studied for its potential applications in the synthesis of new drugs and in the development of new drug delivery systems. TBCMPCA is an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticoagulants, and antibiotics. In addition, TBCMPCA has been studied for its potential use in the development of drug delivery systems, such as liposomes and nanoparticles. Additionally, the paper will discuss the potential future directions of TBCMPCA research.
Scientific Research Applications
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates
A study by Porta et al. (1994) details the synthesis of methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition and subsequent reactions. This process highlights the chemical versatility of the tert-butylcarbamoyl group in synthesizing structurally complex pyrrole derivatives with potential application in material science and pharmaceutical research (Porta, Capuzzi, & Bettarini, 1994).
Regio-selective Synthesis of Novel Building Blocks
Nguyen et al. (2009) developed a regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, exploiting the bulky tert-butyl moiety to direct selective substitutions. This methodology could be pivotal for the design and synthesis of novel organic molecules for diverse scientific applications (Nguyen, Schiksnis, & Michelotti, 2009).
Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives
Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This innovative synthesis technique leverages the in situ hydrolysis of tert-butyl esters, presenting a significant advancement in the efficiency and scalability of pyrrole derivative synthesis, with implications for rapid drug development and material science research (Herath & Cosford, 2010).
Material Science and Catalysis
Synthesis and Electron Spin Relaxation of Tetracarboxylate Pyrroline Nitroxides
Huang et al. (2016) explored the design and synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides, aiming to improve spin labels for DEER distance measurement at room temperature. By distancing methyl groups from the spin site, they achieved lengthened electron spin relaxation times, offering valuable insights into molecular dynamics in material science (Huang et al., 2016).
properties
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)12-9(14)7-13-5-4-8(6-13)10(15)16/h4-6H,7H2,1-3H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMYLTBNRGJDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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